

Spectroscopic Analysis of 2-Bromo-3,5-difluoropyridine: A Data-Deficient Landscape

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Compound of Interest

Compound Name: 2-Bromo-3,5-difluoropyridine

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A comprehensive search for publicly available Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-Bromo-3,5-difluoropyridine** has revealed a significant lack of detailed experimental information, precluding the creation of an in-depth technical guide as requested. While the scientific community relies on such data for the unambiguous identification and characterization of chemical compounds, detailed ^1H , ^{13}C , and ^{19}F NMR spectra for this particular molecule are not readily accessible in common databases or scientific literature.

Our investigation did uncover a single ^1H NMR data point from a commercial supplier, indicating signals at δ 8.18 (triplet of doublets, 1H) and 8.46 (doublet, 1H).^[1] However, this information is presented without crucial experimental context, such as the solvent used for analysis, the spectrometer frequency, and, most importantly, the coupling constants (J values). This incomplete dataset is insufficient for a thorough structural elucidation or for serving as a reliable reference for researchers.

Furthermore, no experimental ^{13}C NMR or ^{19}F NMR data for **2-Bromo-3,5-difluoropyridine** could be located in the public domain. This absence of comprehensive spectroscopic information is a critical roadblock to fulfilling the request for a detailed technical guide that would include structured data tables and specific experimental protocols.

The Importance of Comprehensive NMR Data

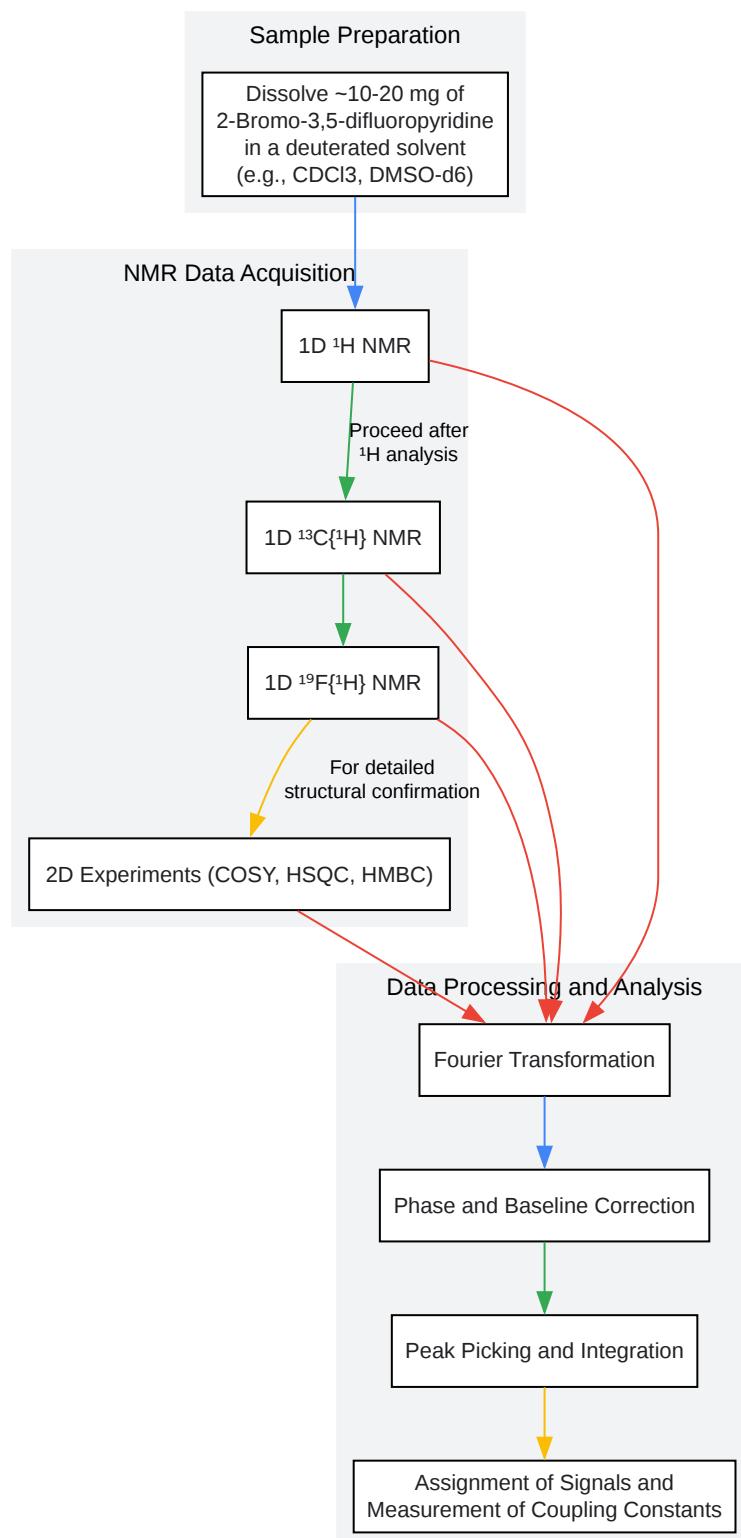
For a molecule like **2-Bromo-3,5-difluoropyridine**, a complete NMR dataset is essential for:

- **Unambiguous Structure Confirmation:** While the chemical name defines the connectivity of the atoms, only through detailed spectroscopic analysis, including the observation of through-bond correlations in 2D NMR experiments, can the structure be definitively confirmed.
- **Understanding Electronic Effects:** The chemical shifts (δ) of the hydrogen, carbon, and fluorine nuclei provide valuable insights into the electron distribution within the pyridine ring, which is influenced by the electronegative fluorine and bromine substituents.
- **Determining Coupling Interactions:** The coupling constants (J) between different nuclei (H-H, H-F, C-F) are crucial for establishing the precise spatial relationships between atoms and confirming the substitution pattern on the aromatic ring.

Proposed Experimental Workflow for Data Acquisition

In the absence of existing data, the following standard experimental workflow would be necessary to acquire the required NMR spectroscopic information for **2-Bromo-3,5-difluoropyridine**.

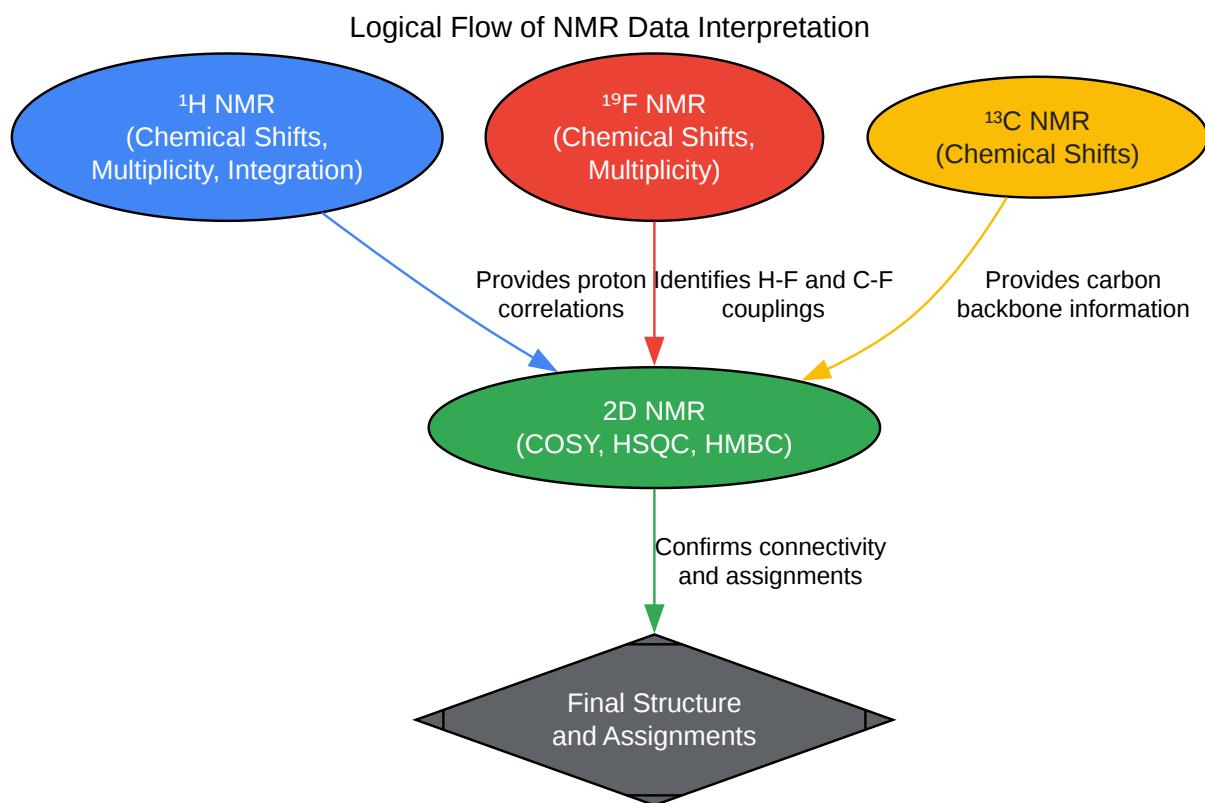
General NMR Data Acquisition Workflow

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Caption: A generalized workflow for acquiring comprehensive NMR data for **2-Bromo-3,5-difluoropyridine**.

Logical Relationship of Spectroscopic Data

The interpretation of the NMR data would follow a logical progression, where information from simpler experiments informs the analysis of more complex ones.



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Caption: The logical relationship for interpreting multi-nuclear NMR data for structural elucidation.

In conclusion, while the request for an in-depth technical guide on the NMR spectroscopic data of **2-Bromo-3,5-difluoropyridine** is a valid and important one for the scientific community, the foundational experimental data required to create such a document is not currently available in

the public domain. The generation of this guide would be contingent on the future acquisition and publication of this crucial spectroscopic information.

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References

- 1. 2-Bromo-3,5-difluoropyridine | 660425-16-1 [m.chemicalbook.com]
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